molecular formula C5H2BrN3 B1440216 2-Bromo-6-cyanopyrazine CAS No. 859064-02-1

2-Bromo-6-cyanopyrazine

Cat. No.: B1440216
CAS No.: 859064-02-1
M. Wt: 183.99 g/mol
InChI Key: QCDKRPNGGXLBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-cyanopyrazine (CAS No. 859064-02-1) is a heterocyclic aromatic compound featuring a pyrazine core substituted with bromine at position 2 and a cyano group at position 6. Its molecular formula is C₅H₂BrN₃, with a molecular weight of 200.00 g/mol. The compound is commercially available at ≥97% purity and is utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations. The electron-withdrawing cyano and bromo groups enhance its electrophilic character, making it suitable for nucleophilic substitution or metal-catalyzed coupling reactions.

Preparation Methods

Bromination of 2-Cyanopyrazine

The most common and direct synthetic route to 2-Bromo-6-cyanopyrazine involves selective bromination of 2-cyanopyrazine. This method is favored due to its straightforward approach and availability of starting materials.

  • Reaction Conditions:

    • Brominating agents such as elemental bromine or N-bromosuccinimide (NBS) are typically used.
    • Solvents employed include polar aprotic solvents like dimethylformamide (DMF) or acetic acid.
    • Temperature control is critical, generally maintained between 0°C to 60°C to avoid overbromination or side reactions.
    • Reaction times vary from a few hours to overnight depending on scale and reagent concentrations.
  • Mechanism:

    • Electrophilic aromatic substitution occurs at the 2-position of the pyrazine ring due to the directing effect of the cyano group at the 6-position.
    • The cyano group is electron-withdrawing, enhancing regioselectivity for bromination.
  • Post-Reaction Processing:

    • The reaction mixture is quenched and washed with water.
    • Extraction is done using organic solvents such as chloroform, methylene chloride, or toluene.
    • Purification typically involves recrystallization or chromatography to isolate pure this compound.

Cyanation of 2-Bromopyrazine

An alternative synthetic approach is the cyanation of 2-bromopyrazine to introduce the cyano group at the 6-position.

  • Reaction Overview:

    • Starting from 2-bromopyrazine, cyanation is performed using cyanide sources such as sodium cyanide or potassium ferrocyanide.
    • Catalysts like palladium complexes may be employed to facilitate the coupling reaction.
    • The reaction is carried out in polar solvents such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane.
  • Advantages:

    • This method allows for the preparation of this compound from readily available 2-bromopyrazine.
    • It provides control over substitution patterns and can be optimized for scale-up.

Industrial Scale Synthesis

Industrial production methods optimize the above reactions for yield, purity, and safety.

  • Solvent Selection:

    • Preferred solvents include NMP, sulfolane, and DMSO due to their high boiling points and ability to dissolve both organic and inorganic reagents effectively.
    • The use of chlorinated hydrocarbons (chloroform, methylene chloride) or aromatic hydrocarbons (toluene, xylenes) is common for extraction and purification steps.
  • Process Optimization:

    • Continuous flow reactors may be employed to improve reaction control and scalability.
    • Advanced purification techniques such as recrystallization and chromatography ensure high purity of the product.
  • Environmental and Safety Considerations:

    • Quenching and washing steps are designed to minimize hazardous waste.
    • Use of non-toxic solvents and reagents is preferred where possible.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Solvents Conditions Advantages References
Bromination of 2-cyanopyrazine 2-Cyanopyrazine Bromine or NBS DMF, Acetic acid 0–60°C, several hours Direct, regioselective bromination
Cyanation of 2-bromopyrazine 2-Bromopyrazine Sodium cyanide, Pd catalysts NMP, DMSO, Sulfolane Elevated temperature, hours Alternative route, scalable
Industrial production 2-Cyanopyrazine or 2-bromopyrazine Bromine, cyanide sources NMP, Sulfolane, DMSO Controlled temp, continuous flow High yield, purity, scalable

Detailed Research Findings

  • Solvent Effects: Research indicates that polar aprotic solvents such as NMP and DMSO enhance reaction rates and selectivity in both bromination and cyanation steps due to better solvation of reagents and intermediates.

  • Catalyst Use: Palladium-catalyzed cyanation is a well-established method for introducing cyano groups on aromatic halides, offering mild conditions and high efficiency. This is applicable in the cyanation of 2-bromopyrazine to yield this compound.

  • Reaction Optimization: Temperature and molar equivalents of reagents are critical parameters. Excess bromine or cyanide can lead to side reactions such as overbromination or polymerization, thus stoichiometric control is essential.

  • Purification Techniques: Post-reaction workup involves aqueous quenching, organic solvent extraction, and recrystallization. Chromatographic methods may be used for analytical purity, especially in research settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyanopyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C5H2BrN3
Molecular Weight: 200.99 g/mol
IUPAC Name: 2-bromo-6-cyanopyrazine
CAS Number: 859064-02-1

The structure of this compound features a bromine atom and a cyano group attached to a pyrazine ring, which enhances its reactivity and versatility in chemical reactions.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it a versatile intermediate in the development of complex organic molecules.

Reaction Type Description
Substitution Reactions Reacts with nucleophiles to form substituted products.
Coupling Reactions Participates in cross-coupling reactions (e.g., Suzuki coupling) to create carbon-carbon bonds.
Redox Reactions Can be involved in oxidation-reduction processes, altering the oxidation states of functional groups.

Biological Applications

The compound has shown potential in biological applications, particularly in the synthesis of biologically active molecules. Its reactivity with thiols allows for selective modifications of peptides and proteins.

  • Bioconjugation: Recent studies have demonstrated that this compound derivatives can effectively react with cysteine residues in peptides, facilitating selective bioconjugation under mild conditions . This property is particularly useful for developing targeted drug delivery systems and studying protein interactions.

Pharmaceutical Development

Due to its structural characteristics, this compound is explored for its potential as a pharmaceutical intermediate. It can be utilized in the synthesis of new drugs targeting various diseases, including cancer and infectious diseases.

Case Studies

  • Cysteine Bioconjugation Study : A study published by Yano et al. explored the use of 2-cyanopyridine derivatives (closely related compounds) for cysteine-selective modifications of bioactive peptides. The findings indicated that electron-withdrawing substituents enhance the reactivity towards cysteine, demonstrating the utility of similar compounds in peptide modification strategies .
  • Synthesis of Novel Anticancer Agents : Researchers have investigated the use of this compound as a precursor for synthesizing novel anticancer agents through multi-step synthetic pathways involving nucleophilic substitutions and coupling reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyanopyrazine largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine and cyano groups play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between 2-Bromo-6-cyanopyrazine and structurally related pyrazine/pyrimidine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications/Properties
This compound 859064-02-1 C₅H₂BrN₃ 200.00 Br (C2), CN (C6) Suzuki coupling; pharmaceutical intermediates
2-Bromo-5-cyanopyrazine 221295-04-1 C₅H₂BrN₃ 200.00 Br (C2), CN (C5) Alters regioselectivity in reactions
5-Bromo-2-cyanopyrimidine 38275-57-9 C₅H₂BrN₃ 200.00 Br (C5), CN (C2) (pyrimidine core) Bioisostere for pyrazine in drug design
5-Bromo-6-chloropyrazin-2-amine 1082843-72-8 C₄H₄BrClN₃ 233.45 Br (C5), Cl (C6), NH₂ (C2) Antimycobacterial activity (IC₅₀ ~40 µM)
3-Amino-6-bromopyrazine-2-carboxylic acid 1260667-67-1 C₅H₄BrN₃O₂ 258.01 Br (C6), NH₂ (C3), COOH (C2) Chelating agent; metal coordination

Physicochemical Properties

  • Lipophilicity: Cyano groups increase lipophilicity (logP ≈ 1.5 for this compound) compared to amino-substituted analogs (logP ≈ 0.8 for 5-Bromo-6-chloropyrazin-2-amine), influencing membrane permeability in drug candidates.
  • Stability: Bromine and cyano substituents enhance thermal stability, making these compounds suitable for high-temperature reactions.

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: this compound is a precursor in the synthesis of kinase inhibitors and radiopharmaceuticals, as evidenced by its use in ¹⁸F-labeled triazolopyridopyrazine-based inhibitors.
  • Agrochemicals : Pyrazinecarboxamides with tert-butyl groups (e.g., compound 27 in ) show herbicidal activity via photosynthesis inhibition, highlighting the role of substituent bulkiness in bioactivity.

Biological Activity

2-Bromo-6-cyanopyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₅H₂BrN₃) features a pyrazine ring with a bromine atom at the 2-position and a cyano group at the 6-position. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The presence of both the bromine and cyano groups enhances its binding affinity, making it a candidate for various pharmacological applications.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC₅₀ (µM)Activity Level
MCF-7 (Breast Cancer)10.5 ± 1.2Moderate
NCI-H460 (Lung Cancer)8.3 ± 0.9High
SF-268 (CNS Cancer)15.0 ± 2.0Moderate
WI-38 (Normal Fibroblast)>50Non-cytotoxic

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, studies have also explored the antimicrobial activity of related compounds. While specific data on this compound is limited, derivatives such as cyanopyridones have demonstrated promising antimicrobial effects against various pathogens .

Case Studies

  • Inhibition of PD-1/PD-L1 Interaction : A study investigated small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. Compounds structurally related to this compound were evaluated for their ability to dissociate the PD-1/PD-L1 complex. Results indicated that certain derivatives exhibited strong inhibitory activity, highlighting the potential for this class of compounds in immunotherapy .
  • Cytotoxicity Profile : In vitro studies assessed the cytotoxicity of various pyrazine derivatives, including those with similar functional groups to this compound. The findings suggested that modifications in the chemical structure significantly influenced the anticancer activity, providing insights into optimizing future drug candidates .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Bromo-6-cyanopyrazine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves bromination and cyanation of pyrazine precursors. A common approach is halogenation at the 2-position using brominating agents like PBr₃ or NBS, followed by cyanation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or cyanide substitution) . Yield optimization requires careful control of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄ improves coupling efficiency.
  • Temperature : Reactions often proceed at 80–100°C under inert atmospheres .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substitution patterns and confirm bromine/cyano positions. For example, the cyano group (C≡N) deshields adjacent protons, appearing as a singlet at δ ~8.5–9.0 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₂BrN₃) and isotopic patterns (distinctive for bromine) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related bromopyrazine derivatives .

Q. How should researchers handle hazardous intermediates during synthesis?

Methodological Answer:

  • Safety protocols : Use fume hoods, PPE (gloves, goggles), and inert gas lines for air-sensitive reactions .
  • Waste disposal : Brominated intermediates require neutralization (e.g., sodium thiosulfate) before disposal .
  • Storage : Store at 0–4°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-validate NMR assignments with X-ray crystallography. For instance, in 6-bromo-N-(2-hydroxybenzylidene) derivatives, X-ray confirmed the imine tautomer, resolving NMR ambiguities .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and optimize geometries to match experimental data .

Q. What strategies improve the antitumor activity of this compound derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position to enhance cytotoxicity. For example, pyrazolo[1,5-a]pyrimidine derivatives showed IC₅₀ values of 2.70 µM against HEPG2 liver carcinoma .
  • Bioisosteric replacement : Replace bromine with chlorine to modulate lipophilicity and target binding .
  • In vitro assays : Use MTT assays on cancer cell lines (e.g., HEPG2, MCF-7) with doxorubicin as a positive control .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-deficient sites : The cyano group deactivates the pyrazine ring, directing electrophilic substitution to the bromine-adjacent position.
  • Catalyst tuning : Bulky ligands (e.g., XPhos) improve selectivity in Buchwald-Hartwig aminations .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize coupling rates .

Q. What are common pitfalls in interpreting mass spectrometry data for brominated pyrazines?

Methodological Answer:

  • Isotopic interferences : Bromine’s ¹⁰⁴/¹⁰⁶ isotopic doublet can obscure low-abundance ions. Use high-resolution MS (HRMS) to distinguish [M+H]⁺ from fragments .
  • In-source decay : Fragmentation may lose Br⁻, leading to misassignment. Stabilize ions with softer ionization (e.g., ESI over EI) .

Q. How can computational methods aid in predicting reaction pathways?

Methodological Answer:

  • DFT calculations : Model transition states to predict regioselectivity in cyanation or bromination steps .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Properties

IUPAC Name

6-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDKRPNGGXLBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671910
Record name 6-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859064-02-1
Record name 6-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 152164455
CID 152164455
2-Bromo-6-cyanopyrazine
CID 152164455
CID 152164455
2-Bromo-6-cyanopyrazine
CID 152164455
2-Bromo-6-cyanopyrazine
CID 152164455
2-Bromo-6-cyanopyrazine
CID 152164455
2-Bromo-6-cyanopyrazine
CID 152164455
CID 152164455
2-Bromo-6-cyanopyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.